2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide
Description
2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetamide (CAS: 99189-60-3) is a cyclohexane-based acetamide derivative with the molecular formula C₁₀H₁₇N₂O₂ and a molecular weight of 197.26 g/mol. It is also known by synonyms such as 1,1-Cyclohexanediacetic acid monoamide and 2-[1-(carbamoylmethyl)cyclohexyl]acetic acid . The compound features a cyclohexyl ring substituted with both an acetamide group and a 2-amino-2-oxoethyl moiety, conferring unique conformational and electronic properties.
Properties
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-8(13)6-10(7-9(12)14)4-2-1-3-5-10/h1-7H2,(H2,11,13)(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWAXFXBDRFFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311013 | |
| Record name | 1,1-Cyclohexanediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-52-8 | |
| Record name | 1,1-Cyclohexanediacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887589-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclohexanediacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ammonolysis in Alcoholic Media
The most direct route involves the ammonolysis of 1,1-cyclohexanediacetic acid anhydride. In Example 3 of the Ambeed protocol, 100 g of anhydride is reacted with 600 mL of 12–14% ammonia in isopropyl alcohol at 0–5°C. After 1 hour, the mixture is warmed to room temperature, acidified to pH 2–3 with HCl, and stirred for 15 hours to precipitate 95 g of CDMA (95% yield). This method prioritizes low temperatures to suppress di-amide formation, ensuring mono-selectivity.
Solvent-Mediated Ammonium Carbonate Reaction
Example 2 demonstrates an alternative using toluene as a solvent. Here, 100 g of anhydride and 47 g of ammonium carbonate are heated to 70°C for 6–8 hours. Post-reaction cooling to 0°C facilitates precipitation, followed by aqueous HCl acidification (pH 2–3) to yield CDMA. While this approach avoids cryogenic conditions, the extended reaction time (8 hours) and lower volumetric efficiency limit its industrial appeal.
Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide
Hypochlorite-Mediated Rearrangement
The Hofmann degradation of CDMA to gabapentin is a two-step process involving oxidative decarboxylation. As detailed in Example 4, a continuous tubular reactor achieves 96% yield by feeding CDMA (1675 g) and sodium hypochlorite (3161.5 g of 13.4% solution) at 40°C with a 14-minute retention time. Key parameters include:
Hypobromite Optimization
A 91.98% yield is achieved using sodium hypobromite in a stainless-steel flow reactor. The method employs a 9.01% NaOBr solution fed at 28.3 mL/min alongside CDMA in 11.31% NaOH (11.1 mL/min). The reactor’s segmented design (40°C and 55°C zones) enhances mixing, while a 2-minute residence time minimizes decomposition.
Alternative Synthetic Pathways
Catalytic Hydrogenation
Patent WO2019016828A1 discloses hydrogenation of aromatic precursors using Pd/C or Raney Ni under H₂ pressure. For instance, trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl} derivatives are hydrogenated at 50–100 psi to yield cyclohexane intermediates, which are subsequently amidated. While this route is multi-step, it offers stereochemical control absent in ammonolysis.
Industrial-Scale Purification Strategies
Crystallization from Benzyl Alcohol
Example 6 describes dissolving CDMA in 4 N NaOH, treating with NaOCl, and extracting gabapentin into benzyl alcohol. After neutralizing with Na₂CO₃ (pH 7.0–7.5), cooling to 0–5°C precipitates gabapentin in 68.6% yield. This solvent’s high boiling point (205°C) aids in thermal separation but necessitates stringent residual solvent testing.
m-Cresol Extraction
A high-purity isolation method involves extracting gabapentin into m-cresol, followed by distillation and ethyl acetate/water partitioning. This process achieves 99.6% HPLC purity, with residual m-cresol below 0.0003%. The use of activated charcoal (Carbon L4S) further reduces impurities.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Ammonolysis (Isopropanol) | 0–5°C, NH₃/IPA | 95% | 98% | Moderate |
| Hypochlorite Rearrangement | 40°C, NaOCl/NaOH, flow reactor | 96% | 99.5% | High |
| Hypobromite Flow Process | 40–55°C, NaOBr, 2-minute residence | 91.98% | 98.7% | High |
| Hydrogenation (Pd/C) | 50–100 psi H₂, EtOAc | 67% | 97% | Low (multi-step) |
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Produces 1,1-cyclohexanediacetic acid.
Reduction: Produces 1,1-cyclohexanediethylamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide serves as a crucial intermediate for synthesizing complex organic molecules. Its reactivity enables it to participate in various chemical reactions:
- Oxidation : Converts the compound into corresponding carboxylic acids.
- Reduction : Transforms amide groups into amines.
- Substitution : Engages in nucleophilic substitution reactions with various nucleophiles.
Table 1: Chemical Reactions of this compound
| Reaction Type | Product | Common Reagents |
|---|---|---|
| Oxidation | 1,1-Cyclohexanediacetic acid | Potassium permanganate, CrO₃ |
| Reduction | 1,1-Cyclohexanediethylamine | Lithium aluminum hydride, NaBH₄ |
| Substitution | Various substituted derivatives | Hydroxide ions, amines |
Biology
The compound is under investigation for its potential biological activities. Its structural similarity to gabapentin suggests possible interactions with neurotransmission pathways, particularly those involving gamma-aminobutyric acid (GABA). This has implications for developing treatments for neurological disorders.
Case Study: Gabapentin Analogs
Research indicates that derivatives of this compound may exhibit similar pharmacological properties to gabapentin, which is used to treat epilepsy and neuropathic pain. Studies have shown that modifications to the acetamide groups can enhance efficacy and reduce side effects.
Medicine
In medicinal chemistry, this compound is being explored for its role in drug development. Its synthesis is particularly relevant for creating new antiepileptic drugs and other therapeutic agents.
Table 2: Potential Medicinal Applications
| Application | Description |
|---|---|
| Antiepileptic Drug Development | Investigated as a precursor to gabapentin analogs |
| Pain Management | Potential use in neuropathic pain therapies |
| Neurotransmitter Modulation | May influence GABAergic pathways |
Industry
Beyond its applications in research and medicine, this compound is used in the production of polymers and materials due to its unique structural properties. Its ability to form strong intermolecular interactions makes it valuable in developing new materials with enhanced performance characteristics.
Key Molecular Targets
- Enzymes involved in neurotransmission
- GABA receptors
Pathways Involved
The compound may modulate neurotransmission pathways, particularly those related to GABA activity, offering insights into its potential therapeutic effects.
Table 3: Comparison with Related Compounds
| Compound | Structure Similarity | Application |
|---|---|---|
| Gabapentin | High | Antiepileptic drug |
| 1,1-Cyclohexanediacetic acid | Moderate | Synthesis intermediate |
| 1,1-Cyclohexanediethylamine | Low | Reduction product |
Mechanism of Action
The mechanism of action of 1,1-cyclohexanediacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate pathways related to neurotransmission, particularly those involving gamma-aminobutyric acid (GABA), due to its structural similarity to gabapentin
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl Acetamide Derivatives
ISRIB Analogs (e.g., ISRIB-A13, ISRIB-A14)
- Structure: These compounds share the cyclohexyl-acetamide backbone but incorporate substituted phenoxy groups (e.g., 4-cyanophenoxy, 3,4-dichlorophenoxy).
- Synthesis : Prepared via coupling reactions in DMF using HOBt/EDC activation, achieving yields of 36–86% .
- Unlike 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide, ISRIB derivatives lack the 2-amino-2-oxoethyl group, which may reduce interactions with amino acid-binding domains .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
Pharmacologically Active Acetamides
Opioid Receptor Ligands (U-47700, U-50488H)
- Structure: Contain dimethylamino-cyclohexyl and halogenated phenyl groups.
- Activity: Exhibit high μ-opioid receptor (MOR) affinity (U-47700: Ki = 7.5 nM) but lack the 2-amino-2-oxoethyl group present in the target compound .
Antiproliferative Acetamides (Compounds 3e, 4c)
Physicochemical and Pharmacokinetic Comparison
Biological Activity
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide, a compound with the molecular formula CHNO, is a derivative of cyclohexane and has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development.
The synthesis of this compound involves several key steps:
- Hydrolysis of 1,1-cyclohexyl dicyanoamide : This step produces a paste that serves as an intermediate.
- Decarboxylation : The paste is treated with sulfuric acid to yield 1,1-cyclohexanediacetic acid.
- Amidation : The intermediate undergoes reaction with ammonia or an amine to form the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmission Modulation : Similar to gabapentin, it may influence pathways involving gamma-aminobutyric acid (GABA), which is crucial for neurotransmission.
- Enzyme Interaction : The compound can interact with specific enzymes and receptors, potentially altering their activity.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Antiepileptic Drug Development : Its structural similarities to gabapentin suggest it could be effective in treating epilepsy.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial activity against various strains .
Case Studies and Research Findings
Recent studies have highlighted the compound's therapeutic potential:
- Antiepileptic Activity : A study demonstrated that compounds structurally related to this compound showed significant anticonvulsant effects in animal models .
-
Antimicrobial Efficacy : In vitro tests revealed that certain derivatives exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound MIC (µg/mL) Activity 2a 4 Anti-MRSA Chloramphenicol 8 Control
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with cyclohexane derivatives (e.g., cyclohexylmethyl bromide ) as precursors. Use nucleophilic substitution or condensation reactions to introduce the acetamide group.
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst). For example, highlights K₂CO₃ in acetonitrile for similar acetamide syntheses, with TLC monitoring .
- Step 3 : Purify via filtration and solvent evaporation under reduced pressure, followed by recrystallization or column chromatography .
- Key Reagents : Potassium carbonate, acetonitrile, reducing agents (e.g., NaBH₄) for intermediate steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR/FTIR : Confirm functional groups (amide C=O at ~1650 cm⁻¹ in FTIR; cyclohexyl protons at δ 1.2–2.1 ppm in ¹H NMR) .
- XRD : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks (e.g., cyclohexyl ring conformation) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass) .
Q. How can researchers design experiments to assess its biological activity in vitro?
- Methodology :
- Step 1 : Use enzyme inhibition assays (e.g., proteases or kinases) to screen for activity. notes its use in studying protein interactions .
- Step 2 : Perform cytotoxicity assays (MTT or resazurin) on cell lines to evaluate therapeutic potential .
- Step 3 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced Research Questions
Q. How can computational tools (e.g., AI-driven retrosynthesis) improve synthetic pathway design?
- Methodology :
- Step 1 : Use retrosynthesis platforms (e.g., Template_relevance models in ) to predict feasible routes from commercial precursors .
- Step 2 : Apply DFT calculations to model transition states and optimize reaction energetics (e.g., cyclohexyl ring strain effects) .
- Step 3 : Validate predictions with small-scale trials, adjusting catalysts or solvents based on computational feedback .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., pH, temperature, cell line selection) to isolate variables .
- Step 2 : Perform meta-analysis of existing literature to identify confounding factors (e.g., impurity profiles or stereochemical variations) .
- Step 3 : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target specificity .
Q. What strategies can elucidate the compound’s mechanism of action in neurological systems?
- Methodology :
- Step 1 : Conduct RNA-seq or proteomics on treated neuronal cells to identify dysregulated pathways .
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding to neurological targets (e.g., NMDA receptors) .
- Step 3 : Validate in vivo using transgenic models (e.g., zebrafish for blood-brain barrier penetration studies) .
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Methodology :
- Step 1 : Align with conceptual frameworks like "structure-activity relationship (SAR)" to guide derivatization .
- Step 2 : Map its chemical space using cheminformatics tools (e.g., Tanimoto similarity vs. known neuroactive compounds) .
- Step 3 : Publish negative results to refine hypotheses (e.g., lack of efficacy in specific assays informs SAR adjustments) .
Data Presentation and Validation
-
Tables :
Technique Parameter Analyzed Example Data Reference ¹H NMR Cyclohexyl protons δ 1.2–2.1 ppm (multiplet) XRD Crystal packing P2₁/c space group, Z=4 ESI-MS Molecular ion [M+H]⁺ = 199.25 m/z -
Validation : Ensure reproducibility via triplicate experiments and peer review of spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
